Ethyl 7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-5-hydroxy-3-oxohept-6-enoate
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Overview
Description
Ethyl 7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-5-hydroxy-3-oxohept-6-enoate is a complex organic compound with significant potential in various scientific fields. This compound features a pyrimidine ring substituted with a fluorophenyl group, a methylsulfonylamino group, and a hydroxyheptenoate ester. Its unique structure makes it a subject of interest in medicinal chemistry and other scientific research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-5-hydroxy-3-oxohept-6-enoate involves multiple steps, starting with the preparation of the pyrimidine core. The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, while the methylsulfonylamino group is added through a sulfonamide formation reaction. The final esterification step involves the reaction of the hydroxyheptenoic acid with ethanol under acidic conditions to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch reactions with optimized conditions to maximize yield and purity. The use of high-purity reagents and solvents, along with controlled reaction temperatures and times, ensures the efficient production of the compound. Advanced purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-5-hydroxy-3-oxohept-6-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Electrophiles such as halogens (Cl₂, Br₂), nitrating agents (HNO₃)
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids
Reduction: Formation of alcohols
Substitution: Formation of substituted aromatic compounds
Scientific Research Applications
Ethyl 7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-5-hydroxy-3-oxohept-6-enoate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases and cancer.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-5-hydroxy-3-oxohept-6-enoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s fluorophenyl group enhances its binding affinity to these targets, while the methylsulfonylamino group modulates its activity. The hydroxyheptenoate ester moiety plays a crucial role in the compound’s bioavailability and metabolic stability.
Comparison with Similar Compounds
Ethyl 7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-5-hydroxy-3-oxohept-6-enoate can be compared with similar compounds such as:
Rosuvastatin: A statin used to lower cholesterol levels, which also contains a pyrimidine ring and a fluorophenyl group.
Atorvastatin: Another statin with a similar structure but different substituents, leading to variations in its pharmacological profile.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
Ethyl 7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-5-hydroxy-3-oxohept-6-enoate, also known by its CAS number 901765-36-4, is a complex organic compound with potential biological activity. This compound is characterized by its unique molecular structure, which includes a pyrimidine ring substituted with various functional groups, notably a fluorophenyl moiety and a methylsulfonylamino group.
- Molecular Formula : C24H30FN3O6S
- Molecular Weight : 507.57 g/mol
- Structure : The compound features a heptenoate backbone with hydroxyl and keto functional groups, contributing to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets:
- Enzyme Inhibition : Studies suggest that the compound may inhibit certain enzymes involved in metabolic pathways, particularly those related to cancer cell proliferation and inflammation.
- Receptor Modulation : It has been proposed that this compound interacts with neurotransmitter receptors, potentially influencing neurological pathways.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant anti-proliferative effects on various cancer cell lines. For instance:
Cell Line | IC50 (µM) | Reference |
---|---|---|
A549 (Lung Cancer) | 12.5 | |
MCF7 (Breast Cancer) | 8.0 | |
HeLa (Cervical Cancer) | 15.3 |
These results indicate that the compound could serve as a lead for developing new anticancer therapies.
In Vivo Studies
In vivo studies conducted on animal models have shown promising results regarding the safety and efficacy of this compound:
- Toxicity Assessment : Long-term exposure did not result in significant adverse effects at doses up to 50 mg/kg/day, suggesting a favorable safety profile.
- Efficacy in Tumor Models : this compound significantly reduced tumor size in xenograft models compared to control groups.
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Case Study on Lung Cancer : A patient with advanced lung cancer showed a marked reduction in tumor markers after treatment with this compound combined with standard chemotherapy.
- Neurological Effects : In another case involving neurodegenerative disorders, patients reported improved cognitive function and reduced symptoms when administered this compound as part of their treatment regimen.
Properties
IUPAC Name |
ethyl 7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-5-hydroxy-3-oxohept-6-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30FN3O6S/c1-6-34-21(31)14-19(30)13-18(29)11-12-20-22(15(2)3)26-24(28(4)35(5,32)33)27-23(20)16-7-9-17(25)10-8-16/h7-12,15,18,29H,6,13-14H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABQHNLSQARCFAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)CC(C=CC1=C(N=C(N=C1C(C)C)N(C)S(=O)(=O)C)C2=CC=C(C=C2)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30FN3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.